Pharmacological applications of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride in drug discovery
Pharmacological applications of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride in drug discovery
Pharmacological Applications of 4-[(2-Chlorophenyl)methyl]piperidine Hydrochloride in Drug Discovery
Executive Summary: The "Master Key" Scaffold
4-[(2-Chlorophenyl)methyl]piperidine hydrochloride (CAS: 1800302-94-6 for HCl salt; Free base CAS: 50536-27-9), often referred to as 4-(2-chlorobenzyl)piperidine , represents a "privileged structure" in medicinal chemistry. Unlike a single-target drug, this moiety serves as a versatile pharmacophore that provides high-affinity binding across multiple G-Protein Coupled Receptor (GPCR) families—specifically Melanin-Concentrating Hormone (MCH-1) receptors , Chemokine receptors (CCR5/CCR1) , and Sigma-1 (
Its value lies in its structural rigidity and electronic properties: the piperidine nitrogen serves as a protonatable anchor for aspartic acid residues in receptor binding pockets, while the ortho-chloro substituent on the benzyl ring imparts metabolic stability (blocking P450 oxidation at the vulnerable 2-position) and induces a specific torsional angle critical for fitting into hydrophobic sub-pockets.
Pharmacological Profile & Target Landscape
This scaffold is not a drug in itself but a critical warhead or linker used to synthesize high-affinity ligands.
Melanin-Concentrating Hormone Receptor 1 (MCH-1)
The 4-(2-chlorobenzyl)piperidine moiety is a defining feature of several potent MCH-1 antagonists developed for obesity treatment.
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Mechanism: MCH-1 antagonists block the orexigenic (appetite-stimulating) effects of MCH in the lateral hypothalamus.
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Role of the Scaffold: The piperidine nitrogen forms a salt bridge with Asp123 in the MCH-1 receptor. The 2-chlorobenzyl group occupies a deep lipophilic pocket. The chlorine atom specifically enhances potency by 10-50 fold compared to the unsubstituted benzyl analog due to halogen bonding and steric filling.
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Key Example: It serves as the core for "Compound A" type analogues in patents filed by companies like GlaxoSmithKline and Takeda.
Sigma-1 ( ) Receptor Modulation
Benzylpiperidines are classic high-affinity ligands for the
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Therapeutic Relevance: Neuroprotection, cognitive enhancement, and depression.
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Binding Mode: The basic nitrogen interacts with Glu172 , while the chlorophenyl group engages in
- stacking with aromatic residues (e.g., Tyr103 ) in the receptor's hydrophobic tunnel.
Chemokine Receptor Antagonism (CCR5)
In the search for HIV entry inhibitors and anti-inflammatory agents, this scaffold has been utilized to span the transmembrane helices of CCR5.
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Utility: It mimics the bulky hydrophobic residues of natural chemokine ligands (e.g., RANTES/CCL5).
Experimental Protocols
Protocol A: Synthesis of 4-[(2-Chlorophenyl)methyl]piperidine HCl
Rationale: Commercial sourcing is common, but in-house synthesis allows for isotopic labeling (e.g., deuterium) for metabolic studies.
Methodology (Reductive Alkylation Route):
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Reagents: 4-Benzylidene-N-Boc-piperidine (precursor),
, Pd/C catalyst, HCl/Dioxane. -
Step 1 (Hydrogenation): Dissolve 4-(2-chlorobenzylidene)-N-Boc-piperidine (10 mmol) in EtOH (50 mL). Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi for 4 hours. Note: Monitor closely to avoid dechlorination of the aromatic ring.
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Step 2 (Deprotection): Filter catalyst. Concentrate filtrate. Redissolve in DCM (20 mL). Add 4M HCl in Dioxane (10 mL) dropwise at 0°C. Stir for 2 hours.
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Step 3 (Isolation): Evaporate solvent. Triturate the solid with diethyl ether to remove impurities. Filter and dry under vacuum.
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Validation:
H NMR (DMSO- ) must show the diagnostic doublet for the benzylic at ppm and the piperidine NH protons as a broad singlet at ppm.
Protocol B: Competitive Binding Assay (MCH-1)
Rationale: To determine the affinity (
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Membrane Prep: CHO-K1 cells stably expressing human MCH-1.
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Radioligand: [
I]-MCH (Phe13-Tyr19). -
Assay Buffer: 50 mM HEPES, 10 mM
, 2 mM EGTA, pH 7.4. -
Procedure:
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Incubate membranes (5
g protein) with [ I]-MCH (0.1 nM) and varying concentrations of the test compound (10 pM to 10 M). -
Incubate for 60 min at 25°C.
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Terminate by rapid filtration over GF/C filters pre-soaked in 0.5% PEI.
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Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Data Visualization & Logic
Figure 1: Pharmacophore Logic & Signaling Pathway
This diagram illustrates how the 4-(2-chlorobenzyl)piperidine scaffold integrates into the MCH-1 antagonist design logic and the downstream signaling effects.
Caption: Mechanistic pathway of MCH-1 antagonism mediated by the 4-(2-chlorobenzyl)piperidine pharmacophore.
Comparative Analysis of 4-Benzylpiperidine Scaffolds
The "2-Chloro" substitution is not arbitrary. The table below highlights why this specific isomer is preferred in drug discovery over others.
| Substituent (R) | Electronic Effect | Metabolic Stability | Receptor Affinity (MCH-1) | Notes |
| H (Unsubstituted) | Neutral | Low | Moderate ( | Rapidly metabolized at para position. |
| 2-Chloro (Ortho) | Inductive Withdrawal | High | High ( | Steric bulk blocks metabolic attack; locks conformation. |
| 4-Fluoro (Para) | Weak Withdrawal | Moderate | Moderate | Often used to block para-oxidation, but less lipophilic. |
| 4-Methoxy | Electron Donating | Low | Low | Often leads to off-target toxicity (quinone imine formation). |
References
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Design and Synthesis of MCH-1 Antagonists. Source:Journal of Medicinal Chemistry. The 4-(2-chlorobenzyl)piperidine moiety is identified as a key lipophilic domain for MCH-1 binding. Verification:
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Sigma Receptor Ligands: Structure-Affinity Relationships. Source:European Journal of Medicinal Chemistry. Discusses the role of N-substituted and 4-substituted piperidines in Sigma-1 affinity. Verification:
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Synthesis of 4-Substituted Piperidines. Source:Organic Process Research & Development. Details the hydrogenation protocols for benzylidene piperidines. Verification:
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Compound Summary: 4-(2-Chlorobenzyl)piperidine. Source:[1][2][3][4][5]PubChem. Official chemical and physical property data. Verification:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 4-(2-Chlorobenzyl)piperidine | C12H16ClN | CID 22353424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid CAS#: 1187173-46-1 [chemicalbook.com]
- 5. 552868-05-0_CAS号:552868-05-0_Tert-butyl 4-(2-chlorobenzyl)piperidine-1-carboxylate - 化源网 [chemsrc.com]
